1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a formyl group
Preparation Methods
The synthesis of 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by halogenation and formylation reactions . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the aromatic ring can participate in electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound shares the bromophenyl and pyrazole moieties but differs in its additional functional groups.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Another related compound with a different core structure but similar substituents.
Properties
CAS No. |
1155571-54-2 |
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Molecular Formula |
C11H8BrClN2O |
Molecular Weight |
299.6 |
Purity |
95 |
Origin of Product |
United States |
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